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Compound of Interest

Compound Name: 10(E)-Heptadecenol

Cat. No.: B15600743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers and

stereochemistry of heptadecenol (C₁₇H₃₄O), a long-chain unsaturated alcohol with significant

potential in various scientific and industrial applications, including pheromone-based pest

management and as a precursor in novel drug development. This document details the

structural and stereochemical diversity of heptadecenol, presents available physicochemical

data in a structured format, and outlines relevant experimental protocols for synthesis and

characterization.

Introduction to Heptadecenol Isomerism
Heptadecenol, with its 17-carbon chain, a single double bond, and a hydroxyl group, can exist

in numerous isomeric forms. This isomerism is broadly categorized into constitutional (or

structural) isomerism and stereoisomerism.

Constitutional Isomers: These isomers differ in the connectivity of their atoms, meaning the

position of the double bond and the hydroxyl group along the carbon chain varies. For a C17

chain, there are numerous possibilities for the locations of these two functional groups.

Stereoisomers: For each constitutional isomer, stereoisomers can exist. These have the

same connectivity but differ in the spatial arrangement of their atoms. This includes:
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Geometric Isomerism (E/Z): Arising from the restricted rotation around the carbon-carbon

double bond. The cis (Z) or trans (E) configuration is determined by the Cahn-Ingold-

Prelog priority rules.

Optical Isomerism (R/S): Occurring in isomers where the hydroxyl group is attached to a

chiral carbon center (a carbon atom bonded to four different groups). The configuration is

designated as R (rectus) or S (sinister).

The biological activity and physicochemical properties of heptadecenol isomers can vary

significantly based on their specific structure and stereochemistry. For instance, the sex

pheromone of the chrysanthemum gall midge, Rhopalomyia longicauda, has been identified as

a specific stereoisomer of a heptadecenol derivative.

Known Isomers of Heptadecenol
While a comprehensive database of all possible heptadecenol isomers is not readily available,

several specific isomers have been synthesized and characterized. This section focuses on

some of the documented isomers.

Positional Isomers of the Double Bond and Hydroxyl
Group
The following table summarizes some of the identified constitutional isomers of heptadecenol,

categorized by the position of the double bond and the hydroxyl group.

Isomer Name Position of Double Bond
Position of Hydroxyl
Group

8-Heptadecen-2-ol C8-C9 C2

9-Heptadecen-1-ol C9-C10 C1

10-Heptadecen-1-ol C10-C11 C1

11-Heptadecen-1-ol C11-C12 C1

6-Heptadecen-1-ol C6-C7 C1

7-Heptadecen-1-ol C7-C8 C1
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Stereoisomers
For each constitutional isomer, E/Z and/or R/S stereoisomers are possible.

This isomer is of particular biological interest. The double bond is in the cis (Z) configuration,

and the hydroxyl group at position 2 creates a chiral center. Therefore, two enantiomers exist:

(2S, 8Z)-8-heptadecen-2-ol and (2R, 8Z)-8-heptadecen-2-ol. The corresponding butyrate ester

of the (2S, 8Z) enantiomer is a major component of the sex pheromone of the chrysanthemum

gall midge.

This is a primary alcohol with the double bond in the cis (Z) configuration. As the hydroxyl

group is on a primary carbon, it is not a chiral center. Therefore, only E/Z isomers are possible

for 9-heptadecen-1-ol.

Physicochemical Data of Heptadecenol Isomers and
Analogues
Quantitative data for specific heptadecenol isomers is limited in the public domain. The

following table includes available data for a known heptadecenol isomer and related long-chain

unsaturated alcohols that can serve as valuable analogues for predicting the properties of other

heptadecenol isomers.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Melting
Point (°C)

Refractive
Index

(Z)-9-

Heptadecen-

1-ol

C₁₇H₃₄O 254.45 Not available Not available Not available

(Z)-9-

Octadecen-1-

ol (Oleyl

alcohol)

C₁₈H₃₆O 268.48
205-210 (15

mmHg)
13-19 1.458-1.460

(E)-9-

Octadecen-1-

ol (Elaidyl

alcohol)

C₁₈H₃₆O 268.48 330-340 34-36 Not available

(Z)-11-

Hexadecen-

1-ol

C₁₆H₃₂O 240.42 Not available Not available Not available

(Z)-6-

Pentadecen-

1-ol

C₁₅H₃₀O 226.40 Not available Not available Not available

1-

Heptadecanol

(Saturated

analogue)

C₁₇H₃₆O 256.48 308.5 54-55 1.444

Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of

heptadecenol isomers, drawing from established procedures for long-chain unsaturated

alcohols.

Synthesis of Heptadecenols
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A common and versatile method for the synthesis of specific isomers of unsaturated alcohols is

the Wittig reaction, followed by reduction or hydrolysis if necessary. Another classical approach

involves the alkylation of acetylides.

This protocol outlines a general strategy for synthesizing a (Z)-alkenol. The specific lengths of

the starting materials would be chosen to yield the desired heptadecenol isomer.

Diagram of the Wittig Reaction Workflow:

Start:
Alkyl Halide & Triphenylphosphine

Formation of
Phosphonium Salt

Ylide Generation
(with strong base, e.g., n-BuLi)

Wittig Reaction

Aldehyde

Formation of (Z)-Alkene Aqueous Workup
& Purification

Final Product:
(Z)-Heptadecen-1-ol

Click to download full resolution via product page

Caption: General workflow for the synthesis of a (Z)-alkenol using the Wittig reaction.

Methodology:

Preparation of the Phosphonium Ylide:

An appropriate alkyl halide (e.g., a bromoalkane) is reacted with triphenylphosphine in a

suitable solvent (e.g., acetonitrile) to form the corresponding phosphonium salt.

The phosphonium salt is then treated with a strong base, such as n-butyllithium or sodium

hydride, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g.,

argon) to generate the phosphorus ylide. The reaction is typically carried out at low

temperatures (e.g., 0 °C to -78 °C).

Wittig Reaction:

The desired aldehyde (e.g., an omega-hydroxy aldehyde protected with a suitable

protecting group like TBDMS) is dissolved in an anhydrous aprotic solvent and added
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dropwise to the ylide solution at low temperature.

The reaction mixture is allowed to warm to room temperature and stirred for several hours

to overnight. The reaction progress can be monitored by Thin Layer Chromatography

(TLC).

Workup and Purification:

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

If a protecting group was used, it is removed at this stage (e.g., using TBAF for a TBDMS

group).

The crude product is purified by column chromatography on silica gel to yield the pure (Z)-

heptadecen-1-ol.

This method is suitable for preparing alkynols, which can then be selectively reduced to either

the (Z)- or (E)-alkenol.

Diagram of the Acetylide Alkylation Workflow:

Start:
Terminal Alkyne

Deprotonation
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Selective Reduction
(e.g., Lindlar's cat. for Z,

Na/NH3 for E)

Final Product:
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Caption: General workflow for the synthesis of a heptadecenol via acetylide alkylation.
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Methodology:

Formation of the Acetylide: A terminal alkyne is dissolved in an anhydrous aprotic solvent

(e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-

butyllithium, is added dropwise to form the lithium acetylide.

Alkylation: An appropriate omega-haloalcohol (with the hydroxyl group protected) is added to

the acetylide solution. The reaction mixture is allowed to warm to room temperature and

stirred until the reaction is complete (monitored by TLC).

Workup and Deprotection: The reaction is quenched and worked up as described for the

Wittig reaction. The protecting group is then removed.

Selective Reduction:

To obtain the (Z)-alkenol, the alkynol is hydrogenated in the presence of Lindlar's catalyst.

To obtain the (E)-alkenol, the alkynol is reduced using sodium metal in liquid ammonia

(Birch reduction).

Purification: The final product is purified by column chromatography.

Characterization of Heptadecenol Isomers
The structure and stereochemistry of synthesized heptadecenol isomers are typically confirmed

using a combination of spectroscopic and chromatographic techniques.

¹H NMR: Provides information about the chemical environment of the hydrogen atoms. Key

signals for heptadecenols include:

Olefinic protons (-CH=CH-): Typically in the range of 5.3-5.5 ppm. The coupling constant

(J-value) between these protons can help determine the stereochemistry of the double

bond (J ≈ 10-12 Hz for cis and J ≈ 15-18 Hz for trans).

Protons on the carbon bearing the hydroxyl group (-CH-OH): Chemical shift depends on

whether the alcohol is primary, secondary, or tertiary. For primary alcohols, a triplet around

3.6 ppm is expected. For secondary alcohols, a multiplet around 3.7-4.0 ppm is typical.
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The hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration

and solvent dependent.

¹³C NMR: Provides information about the carbon skeleton. The chemical shifts of the olefinic

carbons and the carbon bearing the hydroxyl group are diagnostic.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile

compounds like heptadecenols. The mass spectrum provides information about the molecular

weight (from the molecular ion peak) and fragmentation pattern, which can help in structure

elucidation.

GC is used to assess the purity of the synthesized heptadecenol and to separate different

isomers. By using a suitable capillary column (e.g., a polar column for separating fatty

alcohols), positional and geometric isomers can often be resolved. Retention times can be

compared to authentic standards for identification.

For chiral heptadecenols (i.e., secondary alcohols), chiral HPLC is employed to separate and

quantify the enantiomers. A chiral stationary phase is used, and the separation is based on the

differential interaction of the enantiomers with the chiral selector. This technique is essential for

determining the enantiomeric excess (ee) of a chiral synthesis.

Diagram of the Analytical Workflow for a Chiral Heptadecenol:
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GC-MS Analysis
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Click to download full resolution via product page

Caption: Analytical workflow for the characterization of a synthesized chiral heptadecenol.

Conclusion
The isomeric and stereochemical landscape of heptadecenol is vast and offers a rich area for

further research and development. While data on many specific isomers remains to be fully

elucidated, the established synthetic and analytical methodologies for long-chain unsaturated

alcohols provide a solid foundation for the preparation and characterization of novel

heptadecenol compounds. A systematic approach to synthesizing and characterizing the

various positional and stereoisomers will be crucial for unlocking their full potential in diverse

applications, from agriculture to medicine. This guide serves as a foundational resource for

scientists and researchers embarking on the exploration of this promising class of molecules.

To cite this document: BenchChem. [An In-depth Technical Guide to the Known Isomers and
Stereochemistry of Heptadecenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15600743#known-isomers-and-stereochemistry-of-
heptadecenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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